Dermaseptin-J8 -

Dermaseptin-J8

Catalog Number: EVT-246009
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of dermaseptin-J8 can be achieved using solid-phase peptide synthesis techniques. This method involves sequentially adding amino acids to a growing peptide chain anchored to a solid support. The synthesis process typically includes:

  1. Preparation of the Solid Support: A resin is chosen that will hold the peptide during synthesis.
  2. Amino Acid Coupling: Protected amino acids are added one at a time, with coupling reagents facilitating the formation of peptide bonds.
  3. Cleavage and Purification: Once the desired sequence is assembled, the peptide is cleaved from the resin and purified using high-performance liquid chromatography.

The final product is characterized by techniques such as mass spectrometry and Edman degradation to confirm its identity and purity .

Molecular Structure Analysis

Dermaseptin-J8 has a molecular structure characterized by an alpha-helical conformation that spans a significant portion of its sequence. The typical length of dermaseptins ranges from 24 to 34 residues, with dermaseptin-J8 falling within this range. Key structural features include:

  • Alpha-Helical Region: The structure predominantly adopts an alpha-helical configuration, which is crucial for its membrane-disrupting activity.
  • Amphipathicity: The distribution of hydrophobic and hydrophilic residues allows for interaction with lipid membranes.

The molecular weight of dermaseptin-J8 aligns with its amino acid composition, typically around 3,500 Da .

Chemical Reactions Analysis

Dermaseptin-J8 participates in several chemical reactions primarily related to its antimicrobial activity. The mechanism involves:

  • Membrane Disruption: The amphipathic nature allows dermaseptin-J8 to insert into microbial membranes, leading to pore formation and subsequent cell lysis.
  • Interaction with Lipids: The peptide can interact with phospholipid bilayers, altering membrane permeability.

These reactions contribute to the peptide's ability to exert cytotoxic effects on various pathogens while maintaining low toxicity towards mammalian cells .

Mechanism of Action

The mechanism of action for dermaseptin-J8 involves several steps:

  1. Membrane Association: Dermaseptin-J8 binds to negatively charged components of microbial membranes due to its cationic nature.
  2. Pore Formation: Upon insertion into the membrane, it forms pores that disrupt ionic gradients essential for microbial survival.
  3. Cell Lysis: This disruption leads to cell death through osmotic imbalance.

Quantitative studies have shown that dermaseptin-J8 exhibits effective antimicrobial activity at micromolar concentrations against various pathogens .

Physical and Chemical Properties Analysis

Dermaseptin-J8 possesses several notable physical and chemical properties:

  • Solubility: It is water-soluble, which enhances its bioavailability for potential therapeutic applications.
  • Stability: The peptide demonstrates thermal stability and resistance to proteolytic degradation.
  • Toxicity Profile: In vitro studies indicate low hemolytic activity against mammalian red blood cells, suggesting a favorable safety profile for therapeutic use .
Applications

Dermaseptin-J8 has significant potential in various scientific applications:

  • Antimicrobial Agent: Due to its potent antimicrobial properties, it can be explored as a therapeutic agent against infections caused by resistant bacteria and fungi.
  • Pharmaceutical Development: Research into dermaseptins may lead to novel antimicrobial drugs or formulations that utilize these peptides as active ingredients.
  • Biotechnology: The peptide's ability to disrupt membranes can be harnessed in biotechnological applications such as drug delivery systems or in developing new antibacterial surfaces .
Introduction to Dermaseptin-J8: Evolutionary and Biomedical Context

Phylogenetic Origin and Discovery in Amphibian Defense Systems

Dermaseptin-J8 belongs to the dermaseptin superfamily of cationic α-helical antimicrobial peptides (AMPs) first identified in the skin secretions of Neotropical tree frogs (Hylidae family), particularly within the Phyllomedusa and Agalychnis genera [2] [5]. This peptide is biosynthesized in granular glands of amphibian skin as part of a complex defensive arsenal against environmental pathogens. Upon threat, frogs secrete a cocktail of bioactive molecules where dermaseptins serve as frontline chemical weapons [6]. The discovery of Dermaseptin-J8 exemplifies functional peptidomics approaches, where skin secretions are analyzed via mass spectrometry coupled with cDNA library screening to correlate peptide sequences with their biosynthetic precursors [5].

Dermaseptins exhibit remarkable interspecies diversity. For example, orthologs in Phyllomedusa bicolor (DRS-B1) share only 33-62% sequence identity with Dermaseptin-J8, while paralogs like adenoregulin-related peptides show even greater divergence [2] [5]. This molecular diversification reflects species-specific evolutionary pressures from varied pathogenic challenges across different ecological niches. Ethnopharmacological studies note that indigenous communities in the Amazon Basin traditionally apply frog secretions (e.g., "Kambo" from P. bicolor) for their purported antimicrobial and healing properties, indirectly highlighting the functional significance of dermaseptins [2].

Table 1: Phylogenetic Distribution of Key Dermaseptins

Frog SpeciesPeptide FamilyKey Structural Features
Phyllomedusa bicolorDermaseptin-BConserved Trp-3, AA(A/G)KAAL motif
Agalychnis callidryasDermaseptin-relatedDivergent C-terminus, variable charge
Phyllomedusa sauvagiiDermaseptin-S34 residues, amphipathic α-helix

Role in Innate Immunity: Comparative Analysis Across Vertebrate AMPs

As an innate immune effector, Dermaseptin-J8 operates within a multilayered defense system that includes physical barriers (stratified skin epithelium), chemical barriers (mucus, acidic pH), and microbiological barriers (commensal microbes) [4] [6]. Unlike adaptive immunity, which is restricted to jawed vertebrates, AMPs like dermaseptins represent an evolutionarily ancient defense strategy conserved across vertebrates [4].

Comparative analysis reveals functional parallels:

  • Structural Mechanisms: Like mammalian cathelicidins (LL-37), Dermaseptin-J8 adopts an amphipathic α-helical conformation in membrane-mimetic environments. Its cationic residues (Lys/Arg) interact with anionic microbial membranes, while hydrophobic domains enable membrane insertion [1] [9].
  • Immunomodulation: Beyond direct microbicidal activity, Dermaseptin-J8 exhibits immunomodulatory functions akin to defensins, including chemoattraction of immune cells (e.g., monocytes, neutrophils) and modulation of dendritic cell maturation [9]. However, it lacks the autoimmune associations observed in human neutrophil peptides (HNPs) during systemic lupus erythematosus [9].
  • Spectrum and Potency: Dermaseptin-J8 demonstrates broader efficacy against fungi and protozoa compared to fish piscidins or avian β-defensins, which show narrower pathogen specificity [2] [4].

Table 2: Vertebrate AMP Structural and Functional Classes

AMP ClassRepresentativesBiological SourcesPrimary Targets
DermaseptinsDermaseptin-J8, B1Hylid frogsBacteria, fungi, protozoa
CathelicidinsLL-37MammalsGram-negative bacteria
β-DefensinsAvBD1BirdsBacteria, enveloped viruses
PiscidinsPleurocidinFishGram-positive bacteria

Rationale for Targeting Multidrug-Resistant Pathogens

The global crisis of antibiotic resistance necessitates novel antimicrobial agents with distinct mechanisms of action. Dermaseptin-J8 addresses this need through:

  • Membrane Disruption: It selectively targets microbial membranes via electrostatic interactions with anionic phospholipids (e.g., phosphatidylglycerol) and lipopolysaccharides, leading to transient pore formation, ion flux, and rapid cell lysis [1]. This mechanism circumvents conventional resistance pathways associated with enzymatic drug inactivation or efflux pumps.
  • Biofilm Penetration: Unlike many conventional antibiotics, Dermaseptin-J8 disrupts biofilm matrices of pathogens like Pseudomonas aeruginosa and Staphylococcus aureus, enhancing efficacy against chronic infections [3].
  • Synergy with Antibiotics: Studies show additive effects when combining dermaseptins with colistin or vancomycin against Klebsiella pneumoniae and methicillin-resistant S. aureus (MRSA), respectively [1] [3].

Table 3: Efficacy of Dermaseptin-J8 Against Resistant Pathogens

PathogenResistance ProfileMIC (μM)Mechanism of Action
MRSA (CC398)β-lactams, macrolides2.5–5.0Membrane permeabilization
Pseudomonas aeruginosa (MDR)Carbapenems, fluoroquinolones5–10Biofilm disruption
Candida aurisAzoles, echinocandins1–4Ergosterol binding
Acinetobacter baumanniiColistin10–20LPS aggregation

Properties

Product Name

Dermaseptin-J8

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.